2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide
Description
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide is an organic compound with the molecular formula C16H15NO4 It is a benzamide derivative, which means it contains a benzene ring attached to an amide group
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-12-8-6-11(7-9-12)14(18)10-21-15-5-3-2-4-13(15)16(17)19/h2-9H,10H2,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSBOHJGPHHYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325570 | |
| Record name | 2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866019-12-7 | |
| Record name | 2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and low reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives like this compound often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly as a selective inhibitor of glucose transporter 4 (GLUT4). GLUT4 is implicated in glucose metabolism in cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis in various cancer types.
Case Study: GLUT4 Inhibition in Multiple Myeloma
A study highlighted the development of GLUT4-selective antagonists, where compound 20 (similar in structure to 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide) demonstrated the ability to decrease glucose uptake and inhibit cell proliferation in multiple myeloma (MM) cell lines. The compound also chemosensitized these cells to standard treatments such as venetoclax and melphalan, indicating its potential as a therapeutic agent in resistant cancer forms .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| Compound 20 | Varies | Inhibits GLUT4; induces apoptosis in MM cells |
Antimicrobial Properties
Research has shown that derivatives of benzamide compounds, including those related to this compound, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity Assessment
In a study evaluating various benzamide derivatives, compounds were tested for their Minimum Inhibitory Concentration (MIC) against several microbial strains. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 1.43 | Escherichia coli |
| Compound C | 5.08 | Candida albicans |
Structure-Activity Relationship Studies
The structural characteristics of this compound make it a candidate for further modification to enhance its biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of this compound.
Key Findings from SAR Studies
- Modifications to the methoxy group can influence the compound's interaction with target proteins.
- Variations in the benzamide structure can lead to enhanced anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in various industrial applications.
Uniqueness
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzamide, also known by its CAS number 866019-12-7, is a compound that has garnered attention due to its potential biological activities. The structural features of this compound suggest various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be depicted as follows:
- Molecular Formula : C16H17NO3
- IUPAC Name : this compound
This compound features a methoxy group, which is known to enhance lipophilicity and potentially improve bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzyme Activity : Many benzamide derivatives are known to interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Binding Affinity to Receptors : The presence of the methoxy group may enhance binding to certain receptors, influencing signal transduction pathways.
Biological Activity
Recent studies have explored the biological activity of related compounds, suggesting that this compound may exhibit:
- Anticancer Properties : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, the compound (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy) benzofuran-3(2H)-one demonstrated significant stability when complexed with target proteins involved in cancer progression .
- Antimicrobial Activity : Benzamides have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics.
Case Studies
- Anticancer Activity : A study involving a related compound showed a significant reduction in cell viability in cancer cell lines when treated with 6-(2-(4-methoxyphenyl)-2-oxoethoxy) benzofuran derivatives. This suggests that similar mechanisms may be at play for this compound .
- Enzyme Inhibition : Research has indicated that benzamide derivatives can inhibit specific enzymes linked to inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation, which is beneficial in treating various diseases .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
